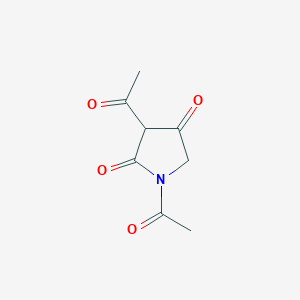
1,3-Diacetylpyrrolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diacetylpyrrolidine-2,4-dione is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of acetyl groups at positions 1 and 3 of the pyrrolidine ring enhances its reactivity and provides unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diacetylpyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines. For example, the reaction of succinic anhydride with acetic anhydride in the presence of a base such as pyridine can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,3-Diacetylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield dihydropyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
科学的研究の応用
1,3-Diacetylpyrrolidine-2,4-dione has several scientific research applications:
Industry: It is used in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 1,3-diacetylpyrrolidine-2,4-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substitution patterns.
Pyrrolidine-2-one: Lacks the acetyl groups, resulting in different chemical properties and reactivity.
Pyrrolizines: Contain a fused ring system, offering distinct biological activities.
Uniqueness
This compound’s ability to undergo various chemical transformations and its biological activity make it a valuable molecule in research and industry .
特性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
1,3-diacetylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H9NO4/c1-4(10)7-6(12)3-9(5(2)11)8(7)13/h7H,3H2,1-2H3 |
InChIキー |
BTIZKBMPWVBGFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(=O)CN(C1=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















